![molecular formula C14H18Cl2N2O3S B3445824 N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3445824.png)
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research. It is a radioligand that binds to the translocator protein (TSPO) in the brain and peripheral tissues. DPA-714 has been studied extensively for its potential use in imaging and therapy for various diseases, including neurological disorders and cancer.
Wirkmechanismus
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide binds to the TSPO, which is a mitochondrial protein involved in cholesterol transport and steroid synthesis. TSPO is upregulated in various diseases, including neuroinflammation, neurodegeneration, and cancer. The binding of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide to TSPO can modulate the immune response and reduce inflammation. This mechanism of action has been studied extensively in animal models and has shown promising results in the treatment of various diseases.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to modulate the immune response and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease and multiple sclerosis. In addition, N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its high affinity and selectivity for TSPO. This allows for the specific targeting of TSPO in various diseases. In addition, N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be labeled with a radioactive isotope, such as fluorine-18, to create a radiotracer for PET imaging. This allows for the non-invasive detection and quantification of TSPO expression in vivo.
One of the limitations of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its potential toxicity and side effects. However, the toxicity of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been studied extensively in animal models and has been found to be low at therapeutic doses.
Zukünftige Richtungen
There are several future directions for the use of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in scientific research. One of the major directions is in the development of new radiotracers for PET imaging. This includes the development of new labeling strategies and the optimization of imaging protocols.
Another future direction is in the development of new therapeutic applications for N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. This includes the use of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in the treatment of various neurological disorders and cancer. The potential use of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a small molecule that has gained significant attention in scientific research. It has been studied extensively for its potential use in imaging and therapy for various diseases, including neurological disorders and cancer. The specific targeting of TSPO by N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide allows for the non-invasive detection and quantification of TSPO expression in vivo. The future directions for the use of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in scientific research include the development of new radiotracers for PET imaging and the development of new therapeutic applications for N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied for its potential use in imaging and therapy for various diseases. One of the major applications of N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is in the imaging of TSPO in the brain and peripheral tissues. TSPO is upregulated in various diseases, including neuroinflammation, neurodegeneration, and cancer. N-(2,5-dichlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be labeled with a radioactive isotope, such as fluorine-18, to create a radiotracer for positron emission tomography (PET) imaging. This allows for the non-invasive detection and quantification of TSPO expression in vivo.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-9-11(15)5-6-12(13)16)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEUHCHORAKIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.